5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Description
Molecular Architecture and Functional Group Analysis
Core Structure : This compound features a bicyclic indole framework with a methoxy substituent at position 5 and a pinacol boronate ester group at position 2. The pinacol boronate moiety consists of a boron atom coordinated to a 1,3,2-dioxaborolane ring substituted with two methyl groups at the 4- and 5-positions, providing steric protection and enhancing stability.
Functional Groups :
- Methoxy group (-OCH₃) : Electron-donating substituent at C5, activating the indole ring toward electrophilic substitution.
- Pinacol boronate ester : A boronate group stabilized by a pinacol (2,3-dimethyl-2,3-butanediol) protecting group, critical for Suzuki-Miyaura cross-coupling reactions.
Molecular Formula and Weight :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₀BNO₃ | |
| Molecular weight | 273.14 g/mol |
The boronate ester occupies position 2, while the methoxy group resides at position 5, creating a regioselective pattern favorable for directed cross-coupling.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) :
Infrared (IR) Spectroscopy :
| Functional Group | Absorption Band (cm⁻¹) |
|---|---|
| B-O (boronate) | 1350–1380 |
| C-O (methoxy) | 1250–1270 |
| C-H (aromatic) | 3000–3100 |
Mass Spectrometry (MS) :
- ESI-MS : Molecular ion peak at m/z 273.14 [M]⁺, with fragmentation patterns consistent with loss of pinacol (C₆H₁₂O₂) or methoxy groups.
Key Data Table :
| Technique | Observed Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.80 (s, H7), 7.25 (d, H4), 3.87 (s, OCH₃) | |
| ¹¹B NMR | δ 22.5 (singlet, B) | |
| FT-IR | 1360 cm⁻¹ (B-O), 1260 cm⁻¹ (C-O) |
X-ray Crystallography and Conformational Studies
Crystal Structure :
- Indole Core : Planar aromatic system with C2 boronate and C5 methoxy substituents in a trans configuration.
- Boronate Geometry : Tetrahedral boron atom coordinated to two oxygen atoms from pinacol and two carbons (C2 of indole and a methyl group).
Conformational Analysis :
- Dihedral Angles : The indole ring adopts a near-planar conformation, with the boronate group oriented perpendicular to the ring plane to minimize steric strain.
- Intermolecular Interactions : Hydrogen bonding between the indole NH (if present) and adjacent molecules, though the N-methylated derivative (e.g., 5-methoxy-1-methyl analog) lacks NH, reducing such interactions.
Thermodynamic and Kinetic Stability in Solution
Hydrolytic Stability :
| Condition | Stability (Half-Life) | Mechanism | Source |
|---|---|---|---|
| Aqueous base (pH >12) | Hours (slow) | Pinacol ester hydrolysis to boronic acid | |
| Neutral (pH 7) | Days | Minimal hydrolysis due to steric protection |
Protodeboronation :
- Kinetics : Pinacol boronate esters exhibit 2.3-fold higher stability than trihydroxyboronates under basic conditions, attributed to reduced accessibility of the boron center.
- Side Reactions : Competing protodeboronation via pre-hydrolysis pathways (khyd) dominates over direct base-catalyzed cleavage (kBA).
Comparative Stability :
| Boronate Ester | Stability Relative to Pinacol |
|---|---|
| Pinacol | 1.0 (baseline) |
| 2,6-Difluorophenyl | 0.02 (50× faster degradation) |
Properties
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(18-5)6-7-12(10)17-13/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMEMXVPBBRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681927 | |
| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683229-62-1 | |
| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, have a wide range of applications in pharmacy and biology. They are often used as enzyme inhibitors or specific ligand drugs.
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes. They can interact with their targets through covalent or non-covalent interactions.
Biochemical Pathways
Organoboron compounds are known to be involved in various biological processes, including the protection of diols in the organic synthesis of drugs, the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions.
Pharmacokinetics
Organoboron compounds are known for their high stability, low toxicity, and high reactivity, which can influence their bioavailability.
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole plays a significant role in biochemical reactions due to its boronic ester group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, boronic esters are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction can modulate the activity of the enzyme and has potential therapeutic applications in diseases where protease activity is dysregulated.
Additionally, this compound can interact with proteins that have nucleophilic side chains, such as cysteine and lysine residues. These interactions can lead to the formation of covalent adducts, which can alter the function of the protein and affect various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting proteases, it can affect signaling pathways that rely on proteolytic processing of signaling molecules. This can lead to changes in cell proliferation, apoptosis, and differentiation.
Moreover, the formation of covalent adducts with proteins can impact gene expression by modifying transcription factors or other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group can form reversible covalent bonds with nucleophilic residues in enzymes and proteins, leading to enzyme inhibition or activation. For instance, the inhibition of serine proteases involves the formation of a covalent bond between the boronic ester and the serine residue in the active site.
Additionally, the compound can modulate gene expression by forming covalent adducts with transcription factors or other regulatory proteins. This can alter their activity and lead to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that boronic esters can undergo hydrolysis under physiological conditions, leading to the release of the parent boronic acid and the corresponding alcohol. This degradation can affect the compound’s ability to interact with biomolecules and exert its effects.
Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation.
Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired biochemical effects. Beyond this threshold, the compound’s effects can become detrimental, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The boronic ester group can be metabolized by enzymes such as esterases, leading to the formation of the corresponding boronic acid and alcohol. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
The compound’s interactions with metabolic enzymes can also influence the overall metabolic profile of cells, leading to changes in energy production, biosynthesis, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. For instance, boronic esters can be transported by organic anion transporters, which play a role in the cellular uptake of various organic compounds.
The localization and accumulation of the compound within specific cellular compartments can affect its activity and function. For example, the compound’s interaction with nuclear transport proteins can facilitate its entry into the nucleus, where it can modulate gene expression.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of nuclear localization signals can facilitate the compound’s entry into the nucleus, where it can interact with transcription factors and other regulatory proteins.
The compound’s localization within the endoplasmic reticulum or mitochondria can also influence its effects on cellular metabolism and stress responses.
Biological Activity
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole ring substituted with a methoxy group and a dioxaborolane moiety. The molecular formula is with a molecular weight of 235.09 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H19B O3 |
| Molecular Weight | 235.09 g/mol |
| Boiling Point | Not available |
| Density | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with boron-containing compounds under specific conditions to yield the desired product. The use of dioxaborolane as a boron source is crucial for enhancing the stability and reactivity of the resulting compound.
Anticancer Properties
Research indicates that compounds containing indole structures often exhibit significant anticancer activity. For instance, the related compounds have been shown to selectively down-regulate estrogen receptors (ERα and ERβ), which are critical in the progression of certain cancers. This suggests that this compound may also possess similar properties .
The mechanism by which this compound exerts its biological effects may involve interaction with various cellular pathways:
- Estrogen Receptor Modulation : It may act as an antagonist or partial agonist at estrogen receptors.
- Kinase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on kinases involved in cancer cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related indole compounds:
- In vitro Studies : Indole derivatives have shown cytotoxic effects against various cancer cell lines. For example, studies indicated that compounds similar to this compound inhibited cell growth in breast and prostate cancer models.
- In vivo Studies : Animal models treated with indole-based compounds exhibited reduced tumor growth and improved survival rates compared to controls.
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further development in drug formulation:
- Drug Design : Its structural features can be optimized to enhance bioavailability and selectivity against cancer targets.
- Combination Therapies : It may be used in combination with other therapeutic agents to improve treatment efficacy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most significant applications of this compound is in the development of anticancer agents. The boron-containing moiety can enhance the biological activity of indole derivatives, which are known for their anticancer properties. For instance, derivatives of 5-methoxyindole have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Fimepinostat (CUDC-907)
Fimepinostat is a dual inhibitor of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K), which has been investigated for treating lymphoma and solid tumors. The synthesis of Fimepinostat involves intermediates that include boron compounds similar to 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole . This highlights the compound's relevance in synthesizing effective therapeutic agents.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound can serve as a reagent in Suzuki-Miyaura cross-coupling reactions. Its boron functionality allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
| Reaction Type | Substrate | Product |
|---|---|---|
| Suzuki Coupling | Aryl Halide + Boronic Acid | Biaryl Compounds |
| Negishi Coupling | Aryl Halide + Organozinc | Aryl Zinc Compounds |
Material Science
Polymer Chemistry
In material science, boron-containing compounds like this compound can be utilized to modify polymer properties. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that such modifications can lead to materials with improved performance characteristics for applications in electronics and packaging.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in boronate ester positioning, substituent types, and protective groups:
Notes:
- Bpin : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl.
- Methoxy at 5-position (target compound) increases electron density, accelerating oxidative addition in palladium-catalyzed reactions compared to non-methoxy analogs .
Physicochemical Properties
Key Observations :
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole principally involves palladium-catalyzed borylation of a halogenated indole precursor, typically a 5-methoxy-2-bromoindole, with bis(pinacolato)diboron under inert atmosphere conditions.
- Starting Material: 5-Methoxy-2-bromoindole
- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dba)2), phosphine ligand (e.g., Xantphos), base (e.g., potassium carbonate or cesium carbonate)
- Solvent: Mixture of cyclopentyl methyl ether (CPME) and water or polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile
- Conditions: Inert atmosphere (nitrogen or argon), heating (typically 60–100°C), reaction time varies (several hours)
This Miyaura borylation reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester-functionalized indole.
Table 1: Typical Reaction Conditions and Yields
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Catalyst | Pd(dba)2 (1–5 mol%) | Pd(dba)2 = bis(dibenzylideneacetone)palladium(0) |
| Ligand | Xantphos (2–4 mol%) | Bidentate phosphine ligand |
| Base | K2CO3 or Cs2CO3 (2–3 equiv) | Facilitates transmetallation |
| Solvent | CPME:H2O (4:1) or THF | Polar aprotic solvents preferred |
| Temperature | 60–100°C | Heating accelerates reaction |
| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |
| Isolated Yield (%) | 54–65% (bromoarene precursor) | Higher yields with bromo vs. chloro precursors |
Multi-Step Synthesis and Protection Strategies
In some synthetic protocols, especially for derivatives like tert-butyl this compound-1-carboxylate, the indole nitrogen is protected using tert-butoxycarbonyl (Boc) groups to enhance stability and facilitate purification.
- Borylation Step: Reaction of 5-methoxy-2-bromoindole with bis(pinacolato)diboron under Pd-catalyzed conditions as above.
- Protection Step: Treatment of the resulting boronate ester with di-tert-butyl dicarbonate (Boc2O) in anhydrous acetonitrile, catalyzed by dimethylaminopyridine (DMAP), to install the Boc protecting group on the indole nitrogen.
- Purification: Silica gel chromatography using hexanes/ethyl acetate mixtures (e.g., 9:1) to isolate the protected boronate ester.
Table 2: Yields Based on Starting Halide and Protection
| Starting Halide | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Bromoarene | Direct borylation | 54–65 | Higher yield due to better leaving group |
| Chloroarene | Direct borylation | 21–32 | Lower yield, less reactive |
| Bromoarene + Boc protection | Two-step synthesis | 50–60 | Boc protection adds stability |
Research Findings and Optimization Studies
- Catalyst and Ligand Effects: Use of Pd(dba)2 with Xantphos ligand has been shown to provide optimal yields and selectivity in the borylation step. Alternative ligands such as SPhos can be employed to improve yields or reduce side reactions.
- Solvent Impact: Polar aprotic solvents (acetonitrile, THF) enhance reaction efficiency and protect the boronate ester from hydrolysis, whereas protic solvents (methanol) can lead to decomposition.
- Temperature and Time: Elevated temperatures (80–100°C) accelerate the reaction but require careful monitoring to avoid side reactions. Reaction times of 12–24 hours are common for complete conversion.
- Scale-Up: Industrial production employs continuous flow reactors or batch reactors with optimized parameters to maximize yield and purity while minimizing environmental impact.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the regiochemistry and presence of methoxy and boronate ester groups. For example, tert-butyl protons appear around 1.3 ppm, indole aromatic protons between 6.5–8.0 ppm.
- Mass Spectrometry (MS): Direct Analysis in Real Time (DART) MS verifies molecular weight (expected 273.14 g/mol for 5-methoxy-2-(pinacol boronate)indole).
- Infrared Spectroscopy (IR): Characteristic B–O stretching vibrations near 1350 cm⁻¹ and methoxy C–O stretches confirm functional groups.
- X-ray Crystallography and DFT: Structural data from X-ray crystallography align closely with density functional theory (DFT) optimized geometries, validating molecular conformation and bond lengths (e.g., C–B bond length ~1.58 Å).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Borylation of 5-methoxy-2-bromoindole | Pd(dba)2, Xantphos, B2pin2, K2CO3, CPME:H2O, 80°C, 12 h | 54–65 | Efficient for bromo precursors |
| Boc Protection (optional) | Boc2O, DMAP, acetonitrile, room temp | 50–60 | Stabilizes indole nitrogen |
| Purification | Silica gel chromatography (hexanes/EtOAc) | — | Ensures high purity |
| Scale-up | Continuous flow or batch reactors | Optimized | Industrial scale production |
Q & A
Q. How is the compound integrated into high-throughput screening platforms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
